REACTION_CXSMILES
|
FC(F)(F)[C@](O)(C)C(O)=O.[F:11][C:12]([F:19])([F:18])[C@:13]([OH:17])([CH3:16])[C:14]#[N:15].FC(F)(F)C(C)=O.[C-]#N.[Na+].Cl>>[F:11][C:12]([F:19])([F:18])[C:13]([OH:17])([CH3:16])[C:14]#[N:15] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC([C@@](C(=O)O)(C)O)(F)F
|
Name
|
(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC([C@@](C#N)(C)O)(F)F
|
Name
|
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC([C@@](C#N)(C)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C#N)(C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |